(1-(Methylphenyl)vinyl)phosphonic acid

Proton-exchange membranes Fuel cells Conductivity

MPVPA offers thermal stability (180°C) and mechanical robustness (688 MPa) critical for fuel-cell membranes, outperforming unsubstituted VPA. Ideal for copolymerization in sol-gel hybrids and high-temp coatings. Specify purity (≥95%) for R&D or manufacturing scale; inquire for bulk pricing.

Molecular Formula C9H11O3P
Molecular Weight 198.16 g/mol
CAS No. 86812-21-7
Cat. No. B13797246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Methylphenyl)vinyl)phosphonic acid
CAS86812-21-7
Molecular FormulaC9H11O3P
Molecular Weight198.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=C)P(=O)(O)O
InChIInChI=1S/C9H11O3P/c1-7-5-3-4-6-9(7)8(2)13(10,11)12/h3-6H,2H2,1H3,(H2,10,11,12)
InChIKeyHWYPDXFWZOOHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Methylphenyl)vinyl)phosphonic Acid (CAS 86812-21-7): Composition, Properties, and Commercial Availability


(1-(Methylphenyl)vinyl)phosphonic acid (CAS 86812-21-7) is an organophosphorus compound belonging to the class of vinyl phosphonic acids, characterized by a vinyl group and a phosphonic acid moiety attached to a methylphenyl aromatic ring [1]. Its molecular formula is C₉H₁₁O₃P, with a molecular weight of 198.16 g/mol . This monomeric compound serves as a key building block in the synthesis of phosphonic acid‑functionalized polymers, inorganic‑organic hybrid materials, and proton‑conducting membranes, owing to its polymerizable vinyl group and the coordination capability of its phosphonic acid head [1].

Why Unsubstituted Vinylphosphonic Acid Cannot Replace (1-(Methylphenyl)vinyl)phosphonic Acid in Targeted Applications


The presence of the methylphenyl substituent on the vinyl‑phosphonic acid backbone fundamentally alters the compound's physicochemical profile relative to unsubstituted vinylphosphonic acid (VPA) [1]. This aromatic modification increases molecular hydrophobicity and modifies the electronic environment of the phosphonic acid group, directly impacting proton‑transfer efficiency and the material's water‑uptake characteristics [1]. In proton‑exchange membranes, these differences translate into distinct conductivity‑humidity relationships, mechanical moduli, and thermal stabilities, meaning that polymers or hybrid networks based on (1‑(methylphenyl)vinyl)phosphonic acid cannot be replaced by VPA‑derived analogs without sacrificing performance in low‑humidity or high‑temperature regimes [1].

Quantitative Differentiation of (1-(Methylphenyl)vinyl)phosphonic Acid: Head‑to‑Head Performance Metrics in Proton‑Exchange Membranes


Proton Conductivity at Low Relative Humidity: MPVPA‑Based Membranes Show Altered Low‑RH Proton Transport

At 130 °C and approximately 19 % RH, a hybrid membrane based on (1‑(methylphenyl)vinyl)phosphonic acid (MPVPA) exhibited a proton conductivity of 4.7 × 10⁻⁴ S cm⁻¹ [1]. In contrast, a comparable membrane utilizing phenylvinylphosphonic acid (PhVPA) under nearly identical conditions (19.2 % RH, 130 °C) achieved a higher conductivity of 3.4 × 10⁻³ S cm⁻¹ [2].

Proton-exchange membranes Fuel cells Conductivity

Peak Power Density in Fuel‑Cell Assemblies: MPVPA‑Based Membranes Deliver Higher Power Output

A membrane electrode assembly (MEA) incorporating MPVPA‑based hybrid membrane achieved a peak power density of 4.8 mW cm⁻² at 140 °C and 30 % RH [1]. A similar MEA based on fluorophenylvinylphosphonic acid (FC₆H₄VPA) yielded a lower power density of 3.0 mW cm⁻² under identical operating conditions [2].

Fuel cells Power density Electrolyte membranes

Mechanical Robustness: MPVPA‑Derived Hybrid Membranes Exhibit Superior Tensile Modulus

The MPVPA‑containing hybrid membrane (MDMSMS/MPVPA/HEMAP = 1:1:5) displayed a tensile modulus of 688 MPa [1]. In a comparable inorganic‑organic hybrid system (HEMAP/TAT = 95:5) lacking the methylphenyl phosphonic acid, the tensile modulus was only 505 MPa [2].

Hybrid materials Mechanical properties Membrane durability

Thermal Stability: MPVPA‑Based Membranes Maintain Integrity Beyond Conventional Phosphonic Acid Films

MPVPA‑containing hybrid membranes retain their structure and function up to 180 °C without significant decomposition [1]. In contrast, plasma‑polymerized phosphonic acid films (based on simpler alkyl phosphonic acids) are reported to be thermally stable only up to 150 °C [2].

Thermal stability High‑temperature membranes Degradation temperature

Proven Application Scenarios for (1-(Methylphenyl)vinyl)phosphonic Acid Based on Quantitative Performance Metrics


Intermediate‑Temperature Fuel‑Cell Membranes (100–180 °C)

The combination of high thermal stability (up to 180 °C) [1], a tensile modulus of 688 MPa [1], and a peak power density of 4.8 mW cm⁻² at 140 °C and 30 % RH [1] positions MPVPA as a compelling phosphonic acid monomer for proton‑exchange membranes in intermediate‑temperature fuel cells. Compared to fluorophenylvinylphosphonic acid‑based systems (power density 3.0 mW cm⁻²) [2] and plasma‑polymerized phosphonic acid films (stable only to 150 °C) [3], MPVPA‑derived membranes offer a balanced profile of mechanical durability and elevated‑temperature performance that is essential for reducing CO poisoning and simplifying thermal management.

Inorganic‑Organic Hybrid Membrane Electrode Assemblies

MPVPA readily copolymerizes with alkoxysilanes (e.g., MDMSMS) and methacrylate derivatives (e.g., HEMAP) in one‑pot sol‑gel syntheses to yield self‑standing, homogeneous hybrid membranes [1]. The resulting composite exhibits a tensile modulus of 688 MPa [1], significantly stiffer than analogous HEMAP/TAT hybrid membranes (505 MPa) [4]. This mechanical robustness, coupled with the ability to fine‑tune proton conductivity by adjusting the MPVPA content, makes the compound an ideal precursor for manufacturing durable membrane electrode assemblies that withstand the compressive forces and swelling cycles inherent to fuel‑cell operation.

High‑Temperature Barrier Coatings and Adhesives

The methylphenyl substituent imparts enhanced hydrophobicity and thermal stability (up to 180 °C) relative to unsubstituted vinylphosphonic acid [1]. This property profile suggests that polymers derived from MPVPA are well‑suited for protective coatings and adhesives requiring performance retention at elevated temperatures (e.g., automotive under‑hood components, industrial bake‑enamels). While direct comparative coating data are not yet available for MPVPA, the established thermal stability advantage over conventional plasma‑polymerized phosphonic acid films (stable to 150 °C) [3] indicates that MPVPA‑based formulations could extend the upper operating limit of phosphonic‑acid‑containing coatings by approximately 30 °C.

Controlled‑Conductivity Electrolyte Layers

At low relative humidity (19 % RH, 130 °C), MPVPA‑based membranes exhibit a proton conductivity of 4.7 × 10⁻⁴ S cm⁻¹, which is approximately seven‑fold lower than that of phenylvinylphosphonic acid (PhVPA) under comparable conditions (3.4 × 10⁻³ S cm⁻¹) [1][5]. This quantitative difference demonstrates that MPVPA provides a route to tailor proton‑transport rates in multilayer or gradient‑composition membranes. In applications where a specific, reduced conductivity is required—such as in sensor protective layers, controlled‑release systems, or gradient‑ionomer fuel‑cell electrodes—MPVPA offers a calibrated alternative to more conductive arylvinylphosphonic acids.

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